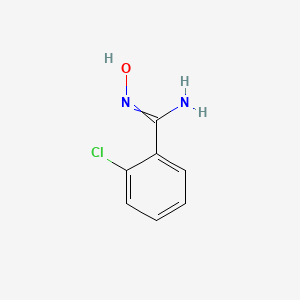

8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

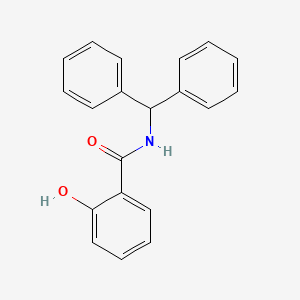

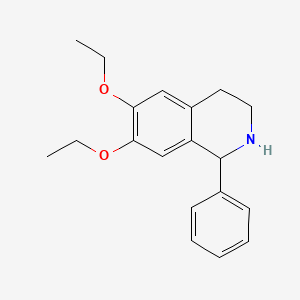

“8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine” is a compound with the molecular formula C11H13N3O2 . It is also known as NTB or aminodorex. It is an impurity of Varenicline, a partial agonist of the nicotinic receptor used for smoking cessation .

Synthesis Analysis

A general approach to preparing 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine involves converting an indanone or tetralone to a cyanohydrin, which is subjected to hydrogenolysis followed by lactamization and reduction .Molecular Structure Analysis

The compound has a racemic stereochemistry with two defined stereocenters . It contains a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis

The compound can undergo nitration to form both possible nitro isomers, though the substitution at C-9 is favored .Physical and Chemical Properties Analysis

The compound has a molecular weight of 219.24 g/mol . It contains various functional groups including a primary amine (aromatic), and a nitro group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research on compounds related to "8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine" focuses on their synthesis and chemical properties. For example, 1,2-oxazines and benzoxazines, which are structurally similar due to the presence of nitrogen and oxygen atoms in a heterocyclic ring, have been synthesized through various methods, including the dehydration of dihydroxy-derivatives and cyclization reactions. These compounds are significant due to their applications as electrophiles in synthesis and their potential as chiral synthons (Sainsbury, 1991) M. Sainsbury.

Catalytic Reduction Applications

The selective catalytic reduction of aromatic nitro compounds to aromatic amines using carbon monoxide demonstrates the importance of nitro derivatives in chemical synthesis. This process, vital for creating various aromatic amines, showcases the utility of nitro compounds in industrial applications (Tafesh & Weiguny, 1996) A. M. Tafesh, J. Weiguny.

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the study of organic matter sorption and desorption on solid-phase extraction media emphasizes the significance of understanding the behavior of complex organic compounds, including nitro-derivatives. This knowledge is crucial for identifying precursors to environmental contaminants and understanding their formation mechanisms (Hanigan et al., 2016) D. Hanigan, X. Liao, Jinwei Zhang, P. Herckes, P. Westerhoff.

Pharmaceutical Research

Pharmaceutical research on 3-benzazepines, which share a structural motif with the compound of interest, has explored their biological activity, including cytotoxic effects on certain cancer cells and potential as multi-drug resistance (MDR) reversing agents. This highlights the relevance of structurally complex nitrogen-containing compounds in developing new therapeutic agents (Kawase et al., 2000) M. Kawase, S. Saito, N. Motohashi.

Mecanismo De Acción

Target of Action

The primary target of 8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine is the nicotinic receptor . This receptor plays a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.

Mode of Action

This compound acts as a partial agonist of the nicotinic receptor This partial activation can help reduce both the desire for and the pleasure of cigarettes .

Biochemical Pathways

The compound’s interaction with the nicotinic receptor affects the cholinergic pathway . This pathway involves the neurotransmitter acetylcholine and plays a key role in many physiological functions, including muscle movement, breathing, heart rate, learning, and memory.

Pharmacokinetics

As a derivative of varenicline, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

By partially activating the nicotinic receptor, this compound can help reduce the desire for and pleasure of cigarettes . This can lead to a decrease in smoking behavior, making it a potential aid in smoking cessation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by pH levels, as suggested by studies on similar compounds . Additionally, individual factors such as a person’s metabolic rate and overall health can also influence the compound’s efficacy and action.

Análisis Bioquímico

Biochemical Properties

8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with acetylcholine receptors, acting as a partial agonist. This interaction is significant as it can modulate neurotransmitter release and influence synaptic transmission. Additionally, the compound’s nitro group can undergo reduction reactions, potentially leading to the formation of reactive nitrogen species that can further interact with cellular components .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving nitric oxide (NO) production . The compound can enhance endothelial function by increasing NO production, which in turn can lead to vasodilation and improved blood flow. Furthermore, it can affect gene expression by modulating transcription factors and signaling cascades, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholine receptors, partially activating them and modulating neurotransmitter release. Additionally, the compound’s nitro group can be reduced to form reactive nitrogen species, which can interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression . These interactions are crucial for understanding the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, but its degradation products can also have biological activities . Long-term studies have indicated that the compound can maintain its effects on endothelial function and NO production over extended periods, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance endothelial function and improve blood flow without significant adverse effects . At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage due to the formation of reactive nitrogen species . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes responsible for NO production, such as nitric oxide synthase (NOS), and can modulate their activity . The compound’s nitro group can also undergo reduction, leading to the formation of reactive nitrogen species that can further participate in various biochemical reactions . These interactions can affect metabolic flux and alter metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its biological activity and interactions with other biomolecules.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound has been observed to accumulate in the cytoplasm and interact with cytoplasmic proteins and enzymes . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, further influencing its biological effects.

Propiedades

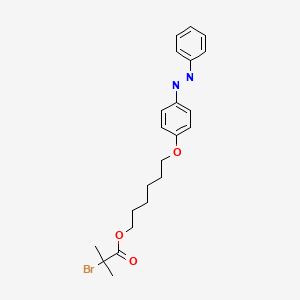

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine' involves the reduction of a nitro group followed by a cyclization reaction.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation reaction between 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 2-nitrophenyl-3-oxobutanoate.", "Step 2: Reduction of the nitro group in 2-nitrophenyl-3-oxobutanoate using sodium borohydride in ethanol to form 2-amino-4-nitrophenyl-3-oxobutanoate.", "Step 3: Cyclization reaction of 2-amino-4-nitrophenyl-3-oxobutanoate in acetic acid to form 8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine." ] } | |

Número CAS |

950781-87-0 |

Fórmula molecular |

C11H13N3O2 |

Peso molecular |

219.24 g/mol |

Nombre IUPAC |

(1R,8S)-5-nitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-4-amine |

InChI |

InChI=1S/C11H13N3O2/c12-10-2-8-6-1-7(5-13-4-6)9(8)3-11(10)14(15)16/h2-3,6-7,13H,1,4-5,12H2/t6-,7+/m0/s1 |

Clave InChI |

UWGRPOMNPQPMCS-NKWVEPMBSA-N |

SMILES isomérico |

C1[C@H]2CNC[C@@H]1C3=CC(=C(C=C23)N)[N+](=O)[O-] |

SMILES |

C1C2CNCC1C3=CC(=C(C=C23)N)[N+](=O)[O-] |

SMILES canónico |

C1C2CNCC1C3=CC(=C(C=C23)N)[N+](=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B3333143.png)

![7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3333180.png)

![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B3333189.png)

![4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride](/img/structure/B3333216.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3333229.png)